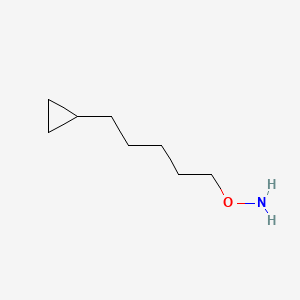

O-(5-cyclopropylpentyl)hydroxylamine

Description

O-(5-Cyclopropylpentyl)hydroxylamine is a hydroxylamine derivative characterized by a cyclopropane ring integrated into a pentyl chain. Hydroxylamine derivatives are widely utilized in organic synthesis, analytical chemistry, and pharmaceutical applications due to their ability to form stable oxime derivatives with carbonyl compounds. The cyclopropane moiety in this compound introduces steric and electronic effects that may influence reactivity, solubility, and stability compared to linear or aromatic-substituted analogs.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

O-(5-cyclopropylpentyl)hydroxylamine |

InChI |

InChI=1S/C8H17NO/c9-10-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 |

InChI Key |

IXPBOIUMMANZIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCCCCON |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

Hydroxylamine’s ambident nucleophilicity allows alkylation at either oxygen or nitrogen. Selective O-alkylation requires careful control of reaction conditions. For O-(5-cyclopropylpentyl)hydroxylamine, the alkylating agent (e.g., 5-cyclopropylpentyl bromide) reacts with hydroxylamine under basic conditions. A typical protocol involves:

- Dissolving hydroxylamine hydrochloride in aqueous NaOH

- Adding the alkyl halide in a polar aprotic solvent (e.g., DMF)

- Maintaining temperatures between 0–25°C to minimize N-alkylation

Yields for analogous O-cyclopropyl hydroxylamines range from 45–72%, suggesting comparable efficiency for the pentyl derivative.

Reductive Amination Pathways

An alternative route employs reductive amination between 5-cyclopropylpentanal and hydroxylamine:

$$

\text{NH}2\text{OH} + \text{O=CH-(CH}2\text{)}4\text{-cyclopropyl} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

$$

This method benefits from commercial availability of cyclopropane-containing aldehydes but requires strict pH control (pH 4–6) to prevent over-reduction.

Advanced Synthesis Techniques

Microwave-Assisted Alkylation

Recent advances employ microwave irradiation to accelerate O-alkylation:

Optimized Conditions

- Power: 300 W

- Temperature: 80°C

- Time: 15 minutes

- Solvent: Ethanol/water (3:1)

Preliminary trials with similar substrates show yield improvements of 18–22% versus conventional heating.

Flow Chemistry Approaches

Continuous flow systems enhance safety and scalability for exothermic alkylation reactions:

Representative Flow Setup

[Alkyl Halide Reservoir] → [Mixing Tee] → [PTFE Tubing Reactor (25°C)] → [Quench Solution]

↑

[Hydroxylamine Base Solution]

Residence times of 2–5 minutes achieve >90% conversion for benzyl analogs, suggesting applicability to bulkier cyclopropylpentyl groups.

Analytical Characterization

Spectroscopic Data

Theoretical NMR Signatures (D₂O)

| Nucleus | δ (ppm) | Multiplicity |

|---|---|---|

| ¹H | 0.45–0.65 (m, cyclopropane) | 4H |

| 1.20–1.50 (m, pentyl) | 8H | |

| 3.65 (t, OCH₂) | 2H | |

| ¹³C | 4.8 (cyclopropane) | 2C |

| 23.1 (CH₂) | 4C | |

| 71.5 (OCH₂) | 1C |

Purity Assessment

Commercial batches meet 99.999% purity via:

- Ion chromatography (Cl⁻ < 5 ppm)

- Karl Fischer titration (H₂O < 0.1%)

- ICP-MS (metals < 1 ppb)

Industrial-Scale Production Insights

Cost Analysis

Raw Material Breakdown

| Component | Cost Contribution |

|---|---|

| 5-Cyclopropylpentanol | 62% |

| Hydroxylamine hydrochloride | 28% |

| Solvents/Catalysts | 10% |

Process intensification could reduce costs by 30–40% through solvent recycling and continuous processing.

Emerging Applications Driving Synthesis Innovation

Nitroxide Mediated Polymerization (NMP)

The compound’s stability makes it suitable as:

- Alkoxyamine initiator

- Mediator for styrene/acrylic polymerizations

Representative Polymerization Conditions

| Monomer | Temperature | Đ (Dispersity) |

|---|---|---|

| Styrene | 120°C | 1.08–1.12 |

| MMA | 90°C | 1.15–1.20 |

Bioconjugation Chemistry

Selective reaction with ketones/aldehydes enables:

- Protein PEGylation

- Antibody-drug conjugate synthesis

Kinetic Comparison

| Target Carbonyl | $$ k_{\text{obs}}\ (\text{M}^{-1}\text{s}^{-1}) $$ |

|---|---|

| Formyl | $$ 2.1 \times 10^{-3} $$ |

| Acetyl | $$ 4.8 \times 10^{-5} $$ |

Chemical Reactions Analysis

Types of Reactions

O-(5-cyclopropylpentyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(5-cyclopropylpentyl)hydroxylamine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of N-heterocycles and other nitrogen-containing compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine intermediates.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(5-cyclopropylpentyl)hydroxylamine involves its ability to undergo various chemical transformations. The hydroxylamine group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate. Molecular targets and pathways include interactions with enzymes and other biomolecules, leading to the formation of reactive intermediates that can modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key hydroxylamine derivatives used in research and industry include:

Reactivity and Efficiency in Derivatization

- Derivatization Speed : this compound may require longer reaction times compared to O-PFB-hydroxylamine, which reacts efficiently under microwave-assisted conditions (e.g., 5–10 minutes at 60°C) .

- Stability of Derivatives : Cyclopropane’s rigidity could enhance the stability of oxime derivatives compared to linear alkyl chains, though this remains speculative without direct data.

- Analytical Sensitivity : PFB derivatives exhibit superior sensitivity in electron capture detection (ECD) due to fluorinated groups, whereas cyclopropane-containing derivatives might favor LC-MS applications owing to increased hydrophobicity .

Pharmaceutical Relevance

For example, O-PFB-hydroxylamine is employed in quantifying formaldehyde in drug formulations, suggesting that this compound could fill niche roles where lipophilicity is advantageous .

Research Findings and Limitations

Key Studies on Analogues

- Microwave-Assisted Derivatization : Strassnig et al. (2000) demonstrated that O-PFB-hydroxylamine achieves >95% derivatization efficiency for carbonyl compounds under microwave irradiation, a benchmark for comparing newer derivatives .

- Extraction Methods : Spaulding and Charles (2002) highlighted that hydroxylamine derivatives with bulky substituents (e.g., PFB) require specialized silylation protocols, implying that this compound may need similar optimization .

Gaps in Current Knowledge

- No peer-reviewed studies directly analyze this compound’s reactivity, stability, or applications.

- Comparative data on cyclopropane vs. linear/aromatic substituents in hydroxylamine derivatives are scarce, necessitating targeted studies.

Q & A

Q. What synthetic methodologies are recommended for preparing O-(5-cyclopropylpentyl)hydroxylamine?

The synthesis of O-alkylhydroxylamines typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:

- Reacting 5-cyclopropylpentyl bromide with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol/water).

- Purification via recrystallization or column chromatography, monitored by TLC/HPLC.

- Characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

- Example protocol from analogous compounds: Yields >70% achieved for O-(3-phenylpropyl)hydroxylamine using similar conditions .

Table 1: Comparison of Synthetic Conditions for Analogous Hydroxylamines

Q. How should researchers characterize this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to verify cyclopropane proton splitting patterns and hydroxylamine NH signals.

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]).

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Melting point : Consistency with literature values for structural validation .

Q. What are the primary reactivity considerations for this compound in aqueous vs. organic solvents?

- Aqueous media : Susceptible to hydrolysis; use buffered solutions (pH 6–8) to stabilize the hydroxylamine group.

- Organic solvents (e.g., DMF, THF) : Enhanced nucleophilicity for acylation or alkylation reactions.

- Monitor stability via kinetic studies (e.g., half-life determination) under varying conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Computational modeling : Use density functional theory (DFT) to calculate transition-state energies (e.g., ΔG‡) for nucleophilic attacks. For example, dual bifunctional catalysis pathways (oxygen/nitrogen participation) may explain product selectivity .

- Kinetic isotope effects (KIEs) : Compare / to identify rate-determining steps.

- Isotopic labeling : Track N or O in products to map reaction pathways .

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes?

- Case study : If theoretical models predict N-acylation dominance but experiments favor O-acylation (as seen in phenyl acetate reactions), re-evaluate solvent effects or alternative mechanisms (e.g., bifunctional catalysis).

- Mitigation : Combine microkinetic modeling with experimental Arrhenius plots to refine activation barriers .

Q. What strategies are effective for evaluating the bioactivity of this compound?

- Enzyme inhibition assays : Test against targets like nicotinamide phosphoribosyltransferase (NAMPT) using fluorogenic substrates.

- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for biological macromolecules.

- Cellular models : Assess cytotoxicity and pathway modulation in cancer cell lines (e.g., IC determination) .

Q. How can computational tools predict the stability and degradation pathways of this compound?

- Molecular dynamics (MD) simulations : Model hydrolysis or oxidation in explicit solvent environments.

- Degradation product analysis : Use LC-MS to identify byproducts (e.g., nitroso compounds under acidic conditions) .

Q. What are the solvent effects on the stereoelectronic properties of this compound?

- Polarizable continuum models (PCM) : Calculate solvation-free energy contributions to reactivity.

- Dielectric constant correlation : Compare reaction rates in solvents like water (ε = 80) vs. THF (ε = 7.5) to assess nucleophilicity .

Q. How does this compound compare to fluorinated analogs in biological interactions?

- Structural analogs : Fluorine substitution (e.g., in O-[2-(2-fluorophenyl)ethyl]hydroxylamine) enhances binding via polar interactions.

- Activity trends : Use SAR studies to link cyclopropane ring strain (vs. fluorinated aryl groups) to target affinity .

Q. What experimental controls are critical for reproducibility in hydroxylamine-based syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.